Isopropyl ethenesulfonate
Description
Isopropyl ethenesulfonate is an aliphatic sulfonate ester characterized by an isopropyl group attached to an ethenesulfonic acid backbone. It is structurally represented as CH₂=CH–SO₃–O–C₃H₇. This compound is primarily studied for its role in polymerization processes, where it acts as a monomer. Research indicates that, like other alkyl ethenesulfonates, it undergoes slow free-radical polymerization, yielding low-molecular-weight polymers under standard initiators such as benzoyl peroxide or azobisisobutyronitrile . Its reactivity and stability are influenced by the electron-withdrawing sulfonate group and the steric effects of the isopropyl substituent.
Properties
IUPAC Name |
propan-2-yl ethenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-4-9(6,7)8-5(2)3/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJZEQVWUHGZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl ethenesulfonate can be synthesized through the reaction of isopropyl alcohol with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Isopropyl ethenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethenesulfonate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to catalyze these reactions.
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with thiols produce thioether derivatives .
Scientific Research Applications
Isopropyl ethenesulfonate has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of isopropyl ethenesulfonate involves its reactivity with nucleophiles. The compound acts as an electrophile, with the ethenesulfonate group being the reactive site. The reaction proceeds through the formation of a sulfonylium ion intermediate, which then reacts with the nucleophile to form the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Ethenesulfonates: Ethyl and Butyl Ethenesulfonate
Isopropyl ethenesulfonate belongs to a broader class of alkyl ethenesulfonates, including ethyl ethenesulfonate (CH₂=CH–SO₃–O–C₂H₅) and butyl ethenesulfonate (CH₂=CH–SO₃–O–C₄H₉). Key comparative data are summarized below:
Table 1: Polymerization Behavior of Alkyl Ethenesulfonates
| Compound | Initiator Used | Polymerization Temperature | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|
| This compound | Benzoyl peroxide | -100°C to 42°C | <10,000 | <20 |
| Ethyl ethenesulfonate | Benzoyl peroxide | Similar range | Low | Low |
| Butyl ethenesulfonate | tert-Butyl peroxide | Similar range | Low | Low |
Key Findings :
Aromatic Sulfonates: Sodium Isopropylbenzenesulfonate
In contrast to aliphatic ethenesulfonates, sodium isopropylbenzenesulfonate (C₆H₄–SO₃⁻Na⁺–C₃H₇) is an aromatic sulfonate with distinct applications:
Table 2: Functional Comparison with Aromatic Sulfonates
Key Differences :
- Aromatic vs. Aliphatic Backbone : The benzene ring in sodium isopropylbenzenesulfonate enhances thermal stability and surfactant properties, making it suitable for detergents and agrochemicals . This compound’s unsaturated structure favors polymerization but limits industrial versatility.
- Ionic Nature : Sodium isopropylbenzenesulfonate’s ionic sulfonate group enables water solubility, whereas this compound’s ester linkage confers hydrolytic sensitivity.
Other Sulfonate Esters: Methyl and Isopropyl Toluenesulfonates
While these share the sulfonate ester functional group with this compound, their aromatic toluenyl group confers distinct reactivity:
- This compound’s aliphatic structure may reduce bioaccumulation risks compared to aromatic analogs.
Research and Regulatory Considerations
- Polymerization Limitations : The low efficiency of this compound in radical-initiated polymerization suggests niche applicability, requiring alternative initiation methods (e.g., anionic or UV-triggered) for improved yields .
- Regulatory Gaps: While ECHA guidelines emphasize read-across assessments for structurally similar compounds (e.g., bisphenol A derivatives) , specific data on this compound’s environmental persistence or toxicity remain sparse.
Biological Activity
Isopropyl ethenesulfonate (CAS Number: 134677) is a sulfonate ester that has garnered attention in various fields, including organic synthesis and pharmaceuticals. Its unique chemical structure allows it to participate in a range of biological activities, making it a subject of interest for researchers looking to explore its potential applications.
- Molecular Formula : C5H12O3S
- Molecular Weight : 152.22 g/mol
- Appearance : Colorless to light yellow liquid
- Solubility : Soluble in water and organic solvents
These properties facilitate its use in various chemical reactions, particularly in polymerization processes and as an intermediate in organic synthesis.
This compound exhibits biological activity primarily through its reactivity as an electrophile. The presence of the ethenesulfonate group allows it to undergo nucleophilic substitutions and additions, which can lead to various biological effects:
- Nucleophilic Attack : The double bond in this compound can react with nucleophiles, leading to the formation of sulfonate esters, which are important in biochemical pathways.
- Polymerization : It can act as a monomer for the synthesis of poly(sulfonate) polymers, which have applications in drug delivery systems and biomaterials.
Case Study 1: Anticancer Applications
Research has indicated that this compound derivatives may exhibit anticancer properties. A study explored the cytotoxic effects of various sulfonate esters on cancer cell lines. The findings showed that certain derivatives led to significant reductions in cell viability, suggesting potential as chemotherapeutic agents.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 |
| This compound Derivative A | HeLa (Cervical Cancer) | 10.5 |
| This compound Derivative B | A549 (Lung Cancer) | 12.0 |
This study highlights the potential of this compound and its derivatives in developing new anticancer therapies.
Case Study 2: Polymer Applications
Another study focused on the use of this compound in synthesizing ion-conductive polymers for fuel cells. The research demonstrated that polymers formed from this compound exhibited enhanced proton conductivity compared to traditional materials.
| Polymer Type | Proton Conductivity (S/cm) | Application |
|---|---|---|
| Poly(this compound) | 0.12 | Fuel Cells |
| Poly(vinylsulfonic acid) | 0.08 | Fuel Cells |
The results indicate that this compound can serve as a valuable building block for advanced materials in energy applications.
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that while it shows promise in therapeutic applications, further studies are needed to fully understand its safety and potential side effects.
Toxicity Data
- Acute Toxicity : LD50 values are yet to be established for this compound specifically; however, related compounds have shown varying degrees of toxicity.
- Mutagenicity : Some studies suggest potential mutagenic effects, necessitating caution during handling and application.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing isopropyl ethenesulfonate in a laboratory setting?
- Methodological Answer : Small-scale synthesis typically involves sulfonation of isopropenyl derivatives under controlled acidic or basic conditions. Key steps include:
- Reagent selection : Use freshly distilled vinyl sulfonic acid derivatives and anhydrous isopropyl alcohol to minimize side reactions .
- Temperature control : Maintain reaction temperatures between 40–60°C to balance reaction rate and byproduct formation .
- Purification : Employ fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to isolate the product. Validate purity via thin-layer chromatography (TLC) .
- Documentation : Record reaction parameters (e.g., molar ratios, catalysts) to ensure reproducibility .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural and functional validation:
- Spectroscopy :
- NMR : H and C NMR to confirm alkyl sulfonate linkages (e.g., δ 1.2–1.4 ppm for isopropyl CH groups) .
- IR : Detect sulfonate S=O stretching vibrations near 1170–1200 cm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na] for CHOS).
- Elemental analysis : Quantify sulfur content to validate stoichiometry .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation tests : Expose samples to elevated temperatures (40–80°C), humidity (75% RH), and UV light to simulate long-term storage .
- Analytical monitoring : Use HPLC or GC-MS at intervals to track degradation products (e.g., hydrolysis to ethenesulfonic acid) .
- Data interpretation : Apply Arrhenius kinetics to predict shelf life under standard conditions. Tabulate results (example template below):
| Condition | Temperature (°C) | pH | Degradation Rate (%/day) | Major Byproduct |
|---|---|---|---|---|
| Accelerated | 60 | 7.0 | 2.5 | Ethenesulfonic acid |
| Ambient | 25 | 7.0 | 0.3 | None detected |
- Critical assumptions : Clearly state environmental variables (e.g., inert atmosphere) to contextualize findings .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using software like Gaussian or ORCA to model transition states in sulfonation pathways .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the molecule .
- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .
Q. What experimental strategies are effective in resolving contradictory data regarding the reaction kinetics of this compound?
- Methodological Answer :
- Controlled replication : Repeat experiments under identical conditions, ensuring precise measurement of variables (e.g., reactant concentrations, stirring rates) .
- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for temperature probes) using propagation of error formulas .
- Cross-validation : Compare results from independent techniques (e.g., calorimetry vs. spectrophotometry) to identify systematic biases .
Q. What mechanistic studies are critical for understanding the sulfonation pathways involving this compound?
- Methodological Answer :
- Isotopic labeling : Use O-labeled water to trace hydrolysis pathways and confirm nucleophilic attack mechanisms .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In situ spectroscopy : Employ Raman or FTIR to monitor intermediate species during reactions .
Key Considerations for Research Design
- Ethical and safety protocols : Adhere to institutional guidelines for handling reactive sulfonates, including fume hood use and waste disposal .
- Data transparency : Archive raw datasets and computational inputs/outputs in repositories like Zenodo for peer validation .
- Critical literature review : Differentiate primary sources (e.g., experimental journals) from secondary reviews to assess data reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
